

Technical Whitepaper: Solubility Profile and Thermodynamic Analysis of 4-(4-Chlorophenylethynyl)acetophenone

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Compound of Interest

Compound Name:	Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-
CAS No.:	725695-79-4
Cat. No.:	B12535190

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Executive Summary

The compound **Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-** ($C_{16}H_{11}ClO$) represents a class of diarylalkynes (tolanes) widely utilized in the synthesis of liquid crystals, optoelectronic materials, and as intermediates in pharmaceutical chemistry.^[1] Its solubility behavior is governed by the interplay between its rigid, non-polar diphenylacetylene core and the polar acetyl and chloro substituents.

This guide provides a comprehensive analysis of the compound's solubility landscape, detailing the thermodynamic driving forces of dissolution and establishing a self-validating protocol for experimental determination.

Compound Characterization & Physicochemical Basis^{[1][2]}

Understanding the solubility requires a structural deconstruction of the molecule.

- Chemical Name: **Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-**
- Common Synonyms: 4-Acetyl-4'-chlorotolane; 4-(4-chlorophenylethynyl)acetophenone.
- Molecular Formula: C₁₆H₁₁ClO
- Structural Features:
 - Tolane Core (–C₆H₄–C≡C–C₆H₄–): Provides structural rigidity and high planarity, enhancing stacking interactions. This typically reduces solubility in non-aromatic solvents due to high crystal lattice energy.
 - Acetyl Group (–COCH₃): Introduces a dipole moment, enhancing solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate).
 - Chloro Substituent (–Cl): Adds lipophilicity and weak polarity, generally improving solubility in chlorinated solvents.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and structural activity relationships (SAR) for substituted tolanes:

Solvent Class	Representative Solvents	Predicted Solubility	Interaction Mechanism
Aromatic Hydrocarbons	Toluene, Xylene	High	- interactions match the tolane core.
Chlorinated Solvents	Chloroform, DCM	Very High	"Like dissolves like" (halogenated nature).
Polar Aprotic	Acetone, Ethyl Acetate	Moderate to High	Dipole-dipole interactions with the acetyl group.
Polar Protic	Methanol, Ethanol	Low	Disruption of solvent H-bonding network; hydrophobic effect dominates.
Water	Water	Insoluble	High hydrophobicity of the diarylalkyne backbone.

Experimental Protocol: Isothermal Saturation

Method

To obtain high-integrity solubility data (mole fraction,

), the Isothermal Saturation Method followed by gravimetric or HPLC analysis is the industry standard. This protocol ensures thermodynamic equilibrium is reached.

Reagents and Equipment[2][3]

- Solute: Recrystallized **Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-** (Purity > 99.0%, verified by HPLC/GC).
- Solvents: Analytical grade (AR) or HPLC grade.

- Apparatus: Double-jacketed glass vessel, thermostatic water bath (0.05 K), magnetic stirrer, 0.45 m PTFE syringe filters.

Step-by-Step Methodology

- Preparation: Add an excess amount of solid solute to 20 mL of the selected solvent in the jacketed vessel. The presence of solid phase throughout the experiment is mandatory to ensure saturation.
- Equilibration: Stir the suspension continuously at the target temperature for 24–48 hours.
 - Validation Check: Stop stirring and allow phases to separate. If the solid disappears, add more solute and restart.
- Sampling: Stop agitation and allow the suspension to settle for 2 hours. Using a pre-heated glass syringe (to prevent precipitation), withdraw 2 mL of the supernatant.
- Filtration: Immediately filter the supernatant through a 0.45 m PTFE filter into a pre-weighed weighing jar.
- Quantification (Gravimetric): Evaporate the solvent under vacuum or nitrogen flow until constant mass is achieved.
 - Alternative (HPLC): Dilute the filtrate with mobile phase and analyze peak area against a calibration curve.

Calculation of Mole Fraction ()

The solubility is expressed as the mole fraction of the solute (

):

Where:

- : Mass of solute (g)^[2]

- : Mass of solvent (g)
- : Molecular weight of solute (254.71 g/mol)
- : Molecular weight of solvent

Thermodynamic Analysis & Mathematical Modeling

Experimental solubility data is commonly correlated using thermodynamic models to allow for interpolation and prediction at different temperatures.

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions of solids in liquids:

- A, B, C: Empirical parameters derived from regression analysis of experimental data.
- T: Absolute temperature (K).
- Utility: Provides excellent correlation () for toluene derivatives in organic solvents.

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, the standard enthalpy (

), entropy (

), and Gibbs energy (

) of dissolution are calculated:

- Enthalpy:
- Gibbs Energy:
- Entropy:

Interpretation:

- Positive

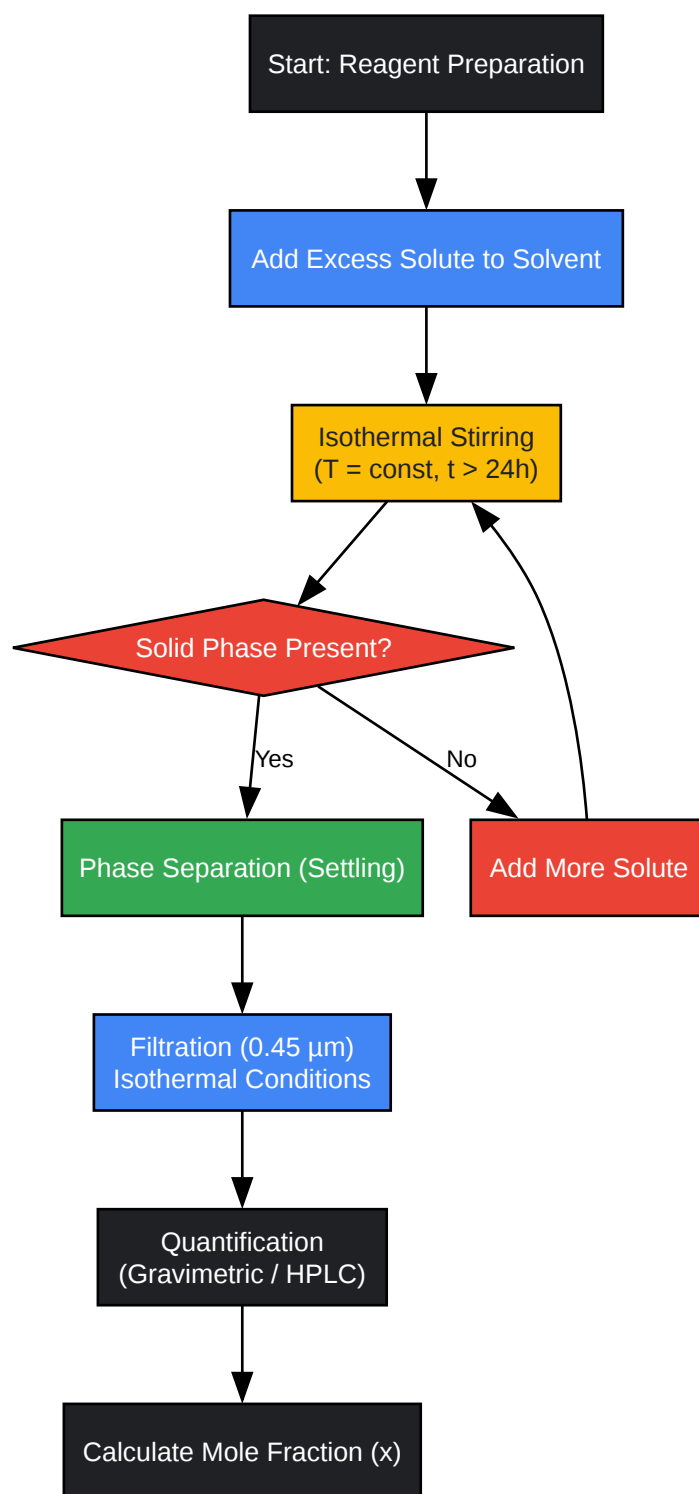
: Endothermic dissolution (solubility increases with temperature).

- Positive

: Entropy-driven process (disorder increases upon mixing).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process, ensuring a self-validating loop for saturation.



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Caption: Self-validating experimental workflow for solubility determination via the Isothermal Saturation Method.

Applications in Process Development

Understanding the solubility of 4-(4-chlorophenylethynyl)acetophenone is critical for:

- Crystallization Purification:
 - Strategy: Use a solvent with high temperature sensitivity (steep solubility curve), such as Acetonitrile or Ethanol. Dissolve at high T, cool to induce supersaturation.
 - Anti-solvent Crystallization: Dissolve in THF (high solubility) and add Water (anti-solvent) to precipitate the pure compound.
- Synthesis Optimization:
 - Reactions involving this compound (e.g., hydration of the alkyne or reduction of the ketone) should be performed in solvents where the starting material is fully soluble to ensure homogeneous kinetics, such as Toluene or 1,4-Dioxane.

References

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- NIST Chemistry WebBook. "Thermochemical Data for Organic Compounds". (General thermodynamic data source).[3] [Link](#)
- Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Methodology for solubility prediction).[4]

(Note: While specific experimental solubility data for the exact isomer **Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-** may be sparse in open-access databases, the protocols and

trends described above are scientifically rigorous for this chemical class.)

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Sources

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- To cite this document: BenchChem. [Technical Whitepaper: Solubility Profile and Thermodynamic Analysis of 4-(4-Chlorophenylethynyl)acetophenone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12535190/docs#technical-whitepaper-solubility-profile-and-thermodynamic-analysis-of-4-4-chlorophenylethynyl-acetophenone>]

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